(S)-4',7-DIMETHYL EQUOL

Descripción general

Descripción

(S)-4',7-DIMETHYL EQUOL is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4',7-DIMETHYL EQUOL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a phenolic compound and a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of biocatalysts, such as lipases, in emulsion bioreactors has been explored for the production of related compounds .

Análisis De Reacciones Químicas

Types of Reactions

(S)-4',7-DIMETHYL EQUOL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the benzopyran moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the benzopyran structure.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

(S)-4',7-Dimethyl Equol is a non-steroidal estrogen that selectively binds to estrogen receptor beta (ERβ) with higher affinity than its precursor daidzein. This selective binding profile suggests potential applications as a selective estrogen receptor modulator (SERM) . The compound exhibits significant bioavailability due to its stability during digestion, allowing for rapid absorption and effectiveness in various biological systems .

Cancer Prevention and Treatment

Research indicates that this compound may play a role in cancer prevention, particularly in hormone-dependent cancers such as breast and prostate cancer. Studies have shown that this compound can inhibit the proliferation of cancer cells and promote apoptosis through various signaling pathways, including the PI3K/AKT pathway . For instance, one study demonstrated that treatment with (S)-equol led to increased levels of apoptotic proteins in MCF-7 breast cancer cells .

Cardiovascular Health

This compound has been linked to improved cardiovascular health. Observational studies suggest that it possesses anti-atherogenic properties, potentially reducing arterial stiffness and preventing coronary heart disease . Its ability to lower LDL cholesterol levels further supports its role in cardiovascular protection .

Cognitive Function and Neuroprotection

There is emerging evidence that this compound may help prevent cognitive decline and dementia. Its neuroprotective effects are thought to stem from its antioxidant properties and ability to modulate estrogenic activity in the brain, which is crucial for maintaining cognitive functions .

Metabolic Disorders

The compound has also been investigated for its potential role in glycemic control and obesity management. Research indicates that this compound may improve insulin sensitivity and aid in weight management by modulating metabolic pathways .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Zhang et al., 2019 | Breast Cancer | (S)-Equol inhibits MCF-7 cell proliferation; promotes apoptosis via PI3K/AKT pathway. |

| Bosviel et al., 2011 | Breast Cancer | Decreased methylation of BRCA1/BRCA2 promoters after treatment with (S)-equol. |

| PMC6520578 | Cardiovascular Health | Suggests (S)-equol improves arterial stiffness; potential preventive effects against coronary heart disease. |

| PMC5027651 | Metabolism | Investigates early nutrition's impact on equol production; highlights potential metabolic benefits of (S)-equol. |

Mecanismo De Acción

The mechanism of action of (S)-4',7-DIMETHYL EQUOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3S)-3-(4-Methoxyphenyl)glycidic acid methyl ester: This compound shares structural similarities and has been studied for its production using biocatalysts.

(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one: Another related compound with potential biological activities.

Uniqueness

(S)-4',7-DIMETHYL EQUOL is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy groups and benzopyran core make it a versatile compound for various applications in research and industry.

Actividad Biológica

(S)-4',7-Dimethyl Equol, a microbial metabolite of daidzein, has garnered attention for its potential biological activities, particularly regarding cardiovascular health and estrogenic effects. This article synthesizes current research findings, case studies, and pharmacokinetic data to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is a chiral compound produced primarily by intestinal bacteria through the metabolism of soy isoflavones. It exhibits selective binding affinity for estrogen receptors, particularly ER-β, and has been studied for its various health benefits, including antioxidant properties and cardiovascular protective effects.

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption and metabolism:

- Half-life : The terminal elimination half-life of this compound is approximately 7 hours.

- Bioavailability : It is produced in the gut and can enter systemic circulation, where it exerts its biological effects.

- Metabolism : After production, it undergoes phase II metabolism, forming glucuronides that may also retain biological activity .

Hormone-like Effects

This compound acts as a selective estrogen receptor modulator (SERM). Its preferential binding to ER-β suggests potential applications in hormone-related conditions:

- Cardiovascular Health : Studies indicate that this compound may improve vascular function. In a double-blind crossover study, equol intake resulted in significant improvements in arterial stiffness among equol producers but not in non-producers .

- Antioxidant Properties : It has been shown to enhance nitric oxide production, which plays a crucial role in vasodilation and reducing oxidative stress. This effect is mediated by inhibiting iNOS gene expression in macrophages .

Anti-Angiogenic Properties

Recent studies have highlighted the anti-angiogenic properties of this compound:

- Inhibition of Tubulogenesis : Research demonstrated that both (S)-equol and its glucuronide form significantly inhibited tubulogenesis in human aortic endothelial cells. This suggests a potential role in preventing pathological angiogenesis associated with cardiovascular diseases .

- Cell Migration : The compound reduced cell migration in endothelial cells, indicating its potential to modulate vascular health through anti-angiogenic mechanisms .

Case Studies

Several case studies have explored the effects of this compound on human health:

- Cardiovascular Benefits : A study involving equol producers showed improved carotid-femoral pulse wave velocity after soy intake, suggesting long-term cardiovascular benefits linked to regular consumption of soy products rich in isoflavones .

- Metabolic Health : Another clinical trial assessed the effects of equol supplementation on metabolic markers in individuals at risk for metabolic syndrome. Results indicated potential improvements in insulin sensitivity and lipid profiles among participants who were equol producers .

Summary Table of Biological Activities

Propiedades

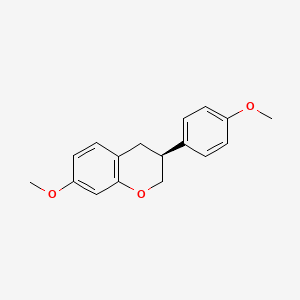

IUPAC Name |

(3S)-7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-18-15-6-3-12(4-7-15)14-9-13-5-8-16(19-2)10-17(13)20-11-14/h3-8,10,14H,9,11H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMFGWWADOSNMX-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)OC)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654286 | |

| Record name | (3S)-7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-56-3 | |

| Record name | (3S)-7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.